2'-Deoxynebularine cep

描述

2’-Deoxynebularine cep is a synthetic nucleoside analog, specifically a purine 2’-deoxyribonucleoside. It is structurally characterized by a 2-deoxy-β-D-ribofuranosyl residue attached at position 9 of 9H-purine via a glycosidic linkage . This compound is used in various biochemical and molecular biology applications due to its ability to mimic natural nucleosides.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxynebularine cep involves multiple steps, starting with the protection of the hydroxyl groups of the ribose moiety, followed by the glycosylation of the purine base. The key steps include:

Protection of Ribose Hydroxyl Groups: The hydroxyl groups of the ribose are protected using silyl or acyl protecting groups.

Glycosylation: The protected ribose is then glycosylated with the purine base under acidic conditions to form the nucleoside.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of 2’-deoxynebularine cep typically involves large-scale synthesis using automated synthesizers. These synthesizers can efficiently carry out the protection, glycosylation, and deprotection steps with high yield and purity. The use of automated systems ensures consistency and scalability in production .

化学反应分析

Types of Reactions

2’-Deoxynebularine cep undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the purine base is substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 2’-deoxynebularine cep, such as oxo derivatives, reduced forms, and substituted nucleosides .

科学研究应用

DNA and RNA Synthesis

One of the primary applications of 2'-deoxynebularine cep is in the synthesis of oligonucleotides. It is utilized as a phosphoramidite in solid-phase synthesis, enabling the construction of DNA and RNA sequences with precision. The compound's incorporation into oligonucleotides enhances their thermal stability and specificity during hybridization processes, making them suitable for various experimental applications .

Therapeutic Applications

Oligonucleotides containing this compound are being explored for therapeutic uses, particularly in antisense therapy and gene silencing. By designing oligonucleotides that can specifically bind to target mRNA sequences, researchers aim to inhibit gene expression linked to various diseases, including cancer .

Diagnostic Tools

The stability and specificity of oligonucleotides synthesized with this compound also lend themselves to diagnostic applications. These oligonucleotides can be used in techniques such as polymerase chain reaction (PCR) and microarray analysis to detect specific genetic sequences associated with diseases .

Antisense Oligonucleotide Development

A notable case study involved the development of antisense oligonucleotides using this compound to target oncogenes in cancer cells. Researchers synthesized a series of oligonucleotides incorporating this nucleoside to evaluate their efficacy in reducing target gene expression in vitro. The results demonstrated significant downregulation of oncogene activity, suggesting potential therapeutic benefits .

Gene Silencing Experiments

Another study focused on using this compound-containing oligonucleotides for gene silencing in model organisms. The oligonucleotides were introduced into cells via lipofection, leading to a marked decrease in the expression levels of specific genes linked to inflammatory responses. This highlights the compound's utility in functional genomics studies .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| DNA Synthesis | Used as a building block for oligonucleotide synthesis | Enhanced thermal stability compared to natural nucleosides |

| RNA Synthesis | Facilitates the creation of RNA sequences | Improved specificity during hybridization |

| Antisense Therapy | Targets mRNA for gene silencing | Significant reduction in oncogene expression |

| Diagnostic Tools | Utilized in PCR and microarray analysis | Effective detection of disease-associated sequences |

作用机制

The mechanism of action of 2’-deoxynebularine cep involves its incorporation into nucleic acids, where it can mimic natural nucleosides. This incorporation can disrupt normal nucleic acid synthesis and function, leading to various biological effects. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis .

相似化合物的比较

Similar Compounds

2’-Deoxyinosine: Another purine 2’-deoxyribonucleoside with similar structural features.

2’-Deoxyxanthosine: A related compound with a different purine base.

Uniqueness

2’-Deoxynebularine cep is unique due to its specific structural modifications, which confer distinct properties such as enhanced stability and specific base-pairing capabilities. These features make it particularly useful in the synthesis of oligonucleotides and other nucleic acid analogs .

生物活性

2'-Deoxynebularine (dN) is a modified nucleoside that has garnered attention in molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This compound is a derivative of nebularine, which is naturally occurring in certain microorganisms. The biological activity of dN is primarily linked to its incorporation into nucleic acids, influencing DNA and RNA structure and function.

2'-Deoxynebularine is characterized by the presence of a modified base that can form hydrogen bonds with complementary bases in nucleic acids. This modification can affect the thermal stability of DNA duplexes and their interactions with proteins, making dN a valuable tool in biochemical research.

Antiviral Properties

Research indicates that 2'-deoxynebularine exhibits antiviral activity, particularly against certain RNA viruses. For example, studies have shown that dN can inhibit the replication of viruses by interfering with viral RNA synthesis. This activity is attributed to its ability to be incorporated into viral RNA, leading to premature termination of RNA synthesis.

- Case Study : In a study published in Nucleic Acids Research, oligonucleotides containing dN were synthesized and tested for their ability to inhibit viral replication. The results demonstrated significant antiviral effects, suggesting potential therapeutic applications for dN in treating viral infections .

Effects on DNA Structure

The incorporation of 2'-deoxynebularine into DNA strands can alter the structural properties of the DNA helix. Studies have shown that dN can influence the melting temperature (Tm) of DNA duplexes, with implications for DNA stability and hybridization properties.

| Oligonucleotide Composition | Melting Temperature (°C) |

|---|---|

| ACGT (control) | 82.5 |

| ACdNGT | 78.0 |

| AGCT (control) | 80.0 |

| AGdNCT | 75.5 |

This table illustrates how the presence of dN affects the thermal stability of oligonucleotides compared to control sequences lacking this modification .

Enzymatic Interactions

2'-Deoxynebularine's unique structure allows it to interact with various enzymes involved in nucleic acid metabolism. For instance, it has been shown to be a substrate for certain polymerases, albeit with reduced efficiency compared to natural nucleosides.

- Research Finding : A study highlighted that while DNA polymerase could incorporate dN into growing DNA strands, the efficiency was significantly lower than that for standard nucleosides like deoxyadenosine or deoxycytidine. This suggests that while dN can be utilized by polymerases, it may also act as an inhibitor under certain conditions .

Applications in Research

The properties of 2'-deoxynebularine have led to its use in various applications within molecular biology:

- Oligonucleotide Synthesis : dN is often used in the synthesis of modified oligonucleotides for research purposes, such as studying DNA-protein interactions or developing antisense oligonucleotides for gene regulation.

- Therapeutic Potential : Given its antiviral properties, there is ongoing research into developing dN-based therapeutics for treating viral infections.

属性

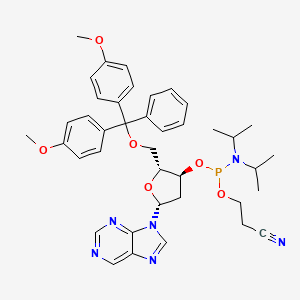

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3/t36-,37+,38+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLXGCMUAVWROJ-BCVNGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47N6O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。